2-Buten, 2-Brom-

Übersicht

Beschreibung

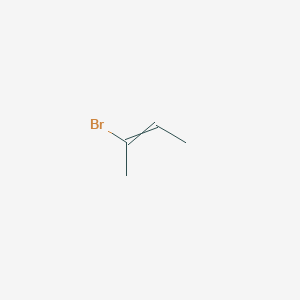

2-BROMO-2-BUTENE is an organic compound with the molecular formula C₄H₇Br. It is a brominated derivative of butene and exists in both cis and trans isomeric forms. This compound is commonly used in organic synthesis and serves as an intermediate in various chemical reactions.

Wissenschaftliche Forschungsanwendungen

2-BROMO-2-BUTENE is used in various scientific research applications, including:

Chemistry: It serves as an intermediate in the synthesis of complex organic molecules.

Biology: It is used in the study of enzyme mechanisms and metabolic pathways.

Medicine: It is used in the synthesis of pharmaceutical compounds.

Industry: It is used in the production of polymers and other industrial chemicals

Wirkmechanismus

Target of Action

2-Bromo-2-butene is primarily used as an intermediate in organic synthesis . It is involved in the synthesis of substituted catechol derivatives and mono-annelated benzenes . It is also used as an initiator or catalyst in certain reactions .

Mode of Action

The compound interacts with its targets through a mechanism known as the E2 reaction . In this process, a strong base attacks a β-hydrogen on the β-carbon, forming a bond. Simultaneously, the β C-H sigma bond begins to move in to become the π bond of a double bond, and the bromine atom begins to depart by taking the bonding electrons with it .

Biochemical Pathways

The E2 reaction is a key biochemical pathway affected by 2-Bromo-2-butene. This reaction results in the formation of an alkene, specifically 2-butene . The E2 reaction is a type of elimination reaction that leads to the formation of a double bond .

Pharmacokinetics

Given its chemical properties, it is likely to have a high volatility due to its low boiling point . This suggests that it could be rapidly absorbed and distributed in the body if inhaled.

Result of Action

The primary result of 2-Bromo-2-butene’s action is the formation of 2-butene, an alkene . This is achieved through the E2 elimination reaction, which involves the removal of a proton and a leaving group (in this case, a bromine atom) from adjacent carbon atoms .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 2-Bromo-2-butene. For instance, the compound is flammable and can form explosive concentrations in the presence of vapors . Therefore, it should be handled with care, ensuring adequate ventilation and removing all sources of ignition . Furthermore, the compound’s reactivity may be influenced by temperature and pressure conditions .

Biochemische Analyse

Biochemical Properties

2-BROMO-2-BUTENE is prone to undergo an E2 reaction, which is a bimolecular elimination reaction, resulting in (predominantly) 2-butene, an alkene (double bond) . This reaction involves the base, OH–, using its electron pair to attack a β-hydrogen on β-carbon and starts to form a bond . At the same time, the β C-H sigma bond begins to move in to become the π bond of a double bond, and meanwhile, Br begins to depart by taking the bonding electrons with it .

Molecular Mechanism

The molecular mechanism of 2-BROMO-2-BUTENE involves its propensity to undergo an E2 reaction . This reaction is a single-step concerted reaction, similar to S N 2, with multiple electron pair transfers happening at the same time . The base, OH–, uses its electron pair to attack a β-hydrogen on β-carbon and starts to form a bond; at the same time, the β C-H sigma bond begins to move in to become the π bond of a double bond, and meanwhile, Br begins to depart by taking the bonding electrons with it .

Temporal Effects in Laboratory Settings

It is known that 2-BROMO-2-BUTENE is relatively stable

Metabolic Pathways

It is known that 2-BROMO-2-BUTENE can undergo an E2 reaction to form 2-butene

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

2-BROMO-2-BUTENE can be synthesized through the bromination of 2-butene. The reaction typically involves the addition of bromine (Br₂) to 2-butene in an inert solvent such as carbon tetrachloride (CCl₄) or dichloromethane (CH₂Cl₂). The reaction proceeds via an electrophilic addition mechanism, resulting in the formation of 2-bromo-2-butene .

Industrial Production Methods

Industrial production of 2-BROMO-2-BUTENE often involves the same bromination process but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The process may include steps such as distillation and purification to remove any impurities and unreacted starting materials .

Analyse Chemischer Reaktionen

Types of Reactions

2-BROMO-2-BUTENE undergoes various chemical reactions, including:

Substitution Reactions: It can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles.

Elimination Reactions: It can undergo elimination reactions to form butenes.

Addition Reactions: It can participate in addition reactions with halogens and other electrophiles.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH) and potassium tert-butoxide (KOtBu).

Elimination: Strong bases such as sodium ethoxide (NaOEt) are used.

Addition: Bromine (Br₂) and chlorine (Cl₂) in aprotic solvents.

Major Products Formed

Substitution: Products include various substituted butenes.

Elimination: Major products are butenes.

Addition: Vicinal dihalides are formed.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

2-Bromobutane: Similar in structure but differs in the position of the bromine atom.

1-Bromo-2-butene: Another brominated butene with the bromine atom at a different position.

Crotyl bromide:

Uniqueness

2-BROMO-2-BUTENE is unique due to its specific reactivity and the position of the bromine atom, which influences its chemical behavior and applications. Its ability to undergo various types of reactions makes it a versatile compound in organic synthesis .

Biologische Aktivität

2-Bromo-2-butene is a halogenated alkene with the molecular formula CHBr. It exists in two geometric isomers, (E)-2-bromo-2-butene and (Z)-2-bromo-2-butene, which exhibit different physical and chemical properties due to their spatial arrangements. This compound is of significant interest in organic chemistry and biochemistry due to its potential biological activities, including its reactivity in nucleophilic substitution reactions and its interactions with various biological targets.

- Molecular Weight : 151.00 g/mol

- Density : 1.284 g/mL at 25 °C

- Boiling Point : 96 °C

- Solubility : Soluble in organic solvents like ethanol and ether.

2-Bromo-2-butene is known for its reactivity in nucleophilic substitution reactions, particularly SN2 mechanisms. The bromine atom serves as a good leaving group, facilitating the substitution by nucleophiles. This property is crucial for its potential applications in medicinal chemistry and synthesis of biologically active compounds .

Cytotoxicity Studies

Recent studies have demonstrated the cytotoxic effects of 2-bromo-2-butene on various cancer cell lines. For instance, a study published in the European Journal of Organic Chemistry reported that 2-bromo-2-butene exhibited significant cytotoxic activity against human tumor cell lines, suggesting its potential as an anticancer agent .

| Cell Line | IC50 (µM) |

|---|---|

| HeLa | 15 |

| MCF-7 | 20 |

| A549 | 25 |

Mechanistic Insights

The mechanism of action involves the formation of reactive intermediates that can damage cellular components, including DNA and proteins. In vitro studies have shown that exposure to 2-bromo-2-butene leads to increased levels of reactive oxygen species (ROS), which are implicated in oxidative stress and subsequent apoptosis in cancer cells .

Case Study 1: Anticancer Activity

A comprehensive study investigated the effects of various concentrations of 2-bromo-2-butene on HeLa cells. The results indicated a dose-dependent increase in cell death, with significant morphological changes observed under microscopy. Flow cytometry analysis revealed that the compound induces apoptosis through the intrinsic pathway, characterized by mitochondrial membrane potential loss and activation of caspases .

Case Study 2: Neurotoxicity Assessment

Another research focused on the neurotoxic effects of 2-bromo-2-butene using rat primary cortical neurons. The study found that exposure to the compound resulted in neuronal cell death and impaired synaptic function, indicating potential neurotoxic effects that warrant further investigation into its safety profile for therapeutic use .

Eigenschaften

IUPAC Name |

2-bromobut-2-ene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H7Br/c1-3-4(2)5/h3H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UILZQFGKPHAAOU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC=C(C)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H7Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8065404 | |

| Record name | 2-Butene, 2-bromo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8065404 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

135.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13294-71-8 | |

| Record name | 2-Bromo-2-butene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13294-71-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Butene, 2-bromo- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Butene, 2-bromo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8065404 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-bromobut-2-ene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.001 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.